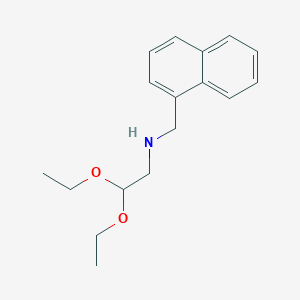
(2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE is an organic compound with the molecular formula C17H23NO2 This compound is characterized by the presence of a naphthalene ring attached to an ethanamine backbone, which is further substituted with two ethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE typically involves the reaction of naphthalen-1-ylmethylamine with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using large-scale chromatography or distillation techniques.
化学反応の分析
Types of Reactions
(2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethyl ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
Oxidation: Naphthalen-1-ylmethyl ketones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted ethanamine derivatives.
科学的研究の応用
(2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with similar structural features but different functional groups.
2,2-diethoxyethanamine: A simpler analog with similar ethoxy substitution but lacking the naphthalene ring.
Uniqueness
(2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE is unique due to the presence of both the naphthalene ring and the ethoxy-substituted ethanamine backbone. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C17H23NO2 |
|---|---|
分子量 |
273.37 g/mol |
IUPAC名 |
2,2-diethoxy-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C17H23NO2/c1-3-19-17(20-4-2)13-18-12-15-10-7-9-14-8-5-6-11-16(14)15/h5-11,17-18H,3-4,12-13H2,1-2H3 |
InChIキー |
RSQQOWTUKNFYLQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(CNCC1=CC=CC2=CC=CC=C21)OCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
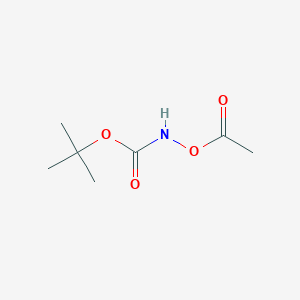
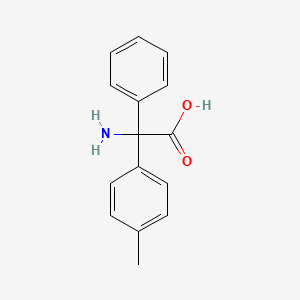
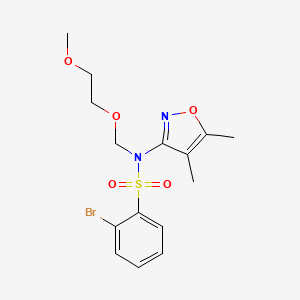
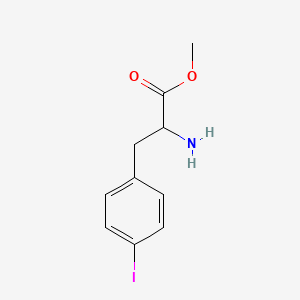
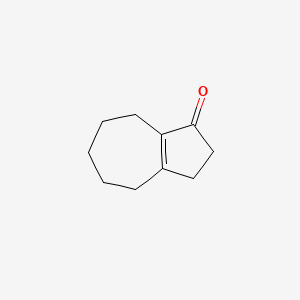
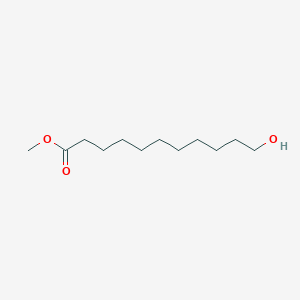

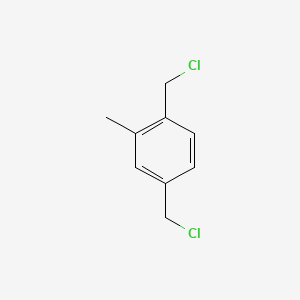
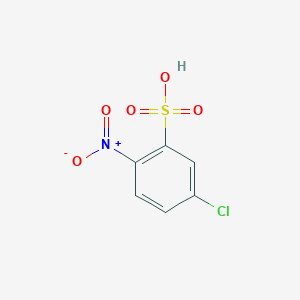
![4-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]aniline](/img/structure/B8761156.png)
![Ethyl 5-oxa-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B8761161.png)
![Benzoic acid, 4-[[(4-methoxyphenyl)methyl]amino]-, ethyl ester](/img/structure/B8761173.png)
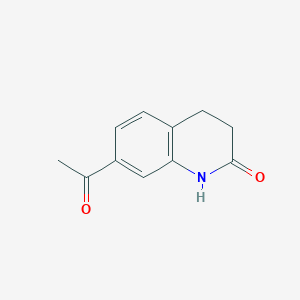
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8761183.png)
